molecular formula C26H23N3O4 B11399803 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399803
M. Wt: 441.5 g/mol
InChI Key: DPKDVOXJQCSEAE-UHFFFAOYSA-N
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Description

The compound 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that includes a benzyloxyphenyl group, a hydroxyethyl group, and a hydroxyphenyl group, all attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: This step might involve a nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring.

    Attachment of the Hydroxyethyl Group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.

    Addition of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to introduce the hydroxyphenyl group onto the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzyloxy group to a benzyl alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups might yield corresponding ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its combination of hydroxyethyl and hydroxyphenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O4/c30-15-14-29-25(18-10-12-19(13-11-18)33-16-17-6-2-1-3-7-17)22-23(27-28-24(22)26(29)32)20-8-4-5-9-21(20)31/h1-13,25,30-31H,14-16H2,(H,27,28)

InChI Key

DPKDVOXJQCSEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3CCO)NN=C4C5=CC=CC=C5O

Origin of Product

United States

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